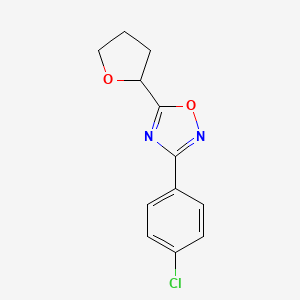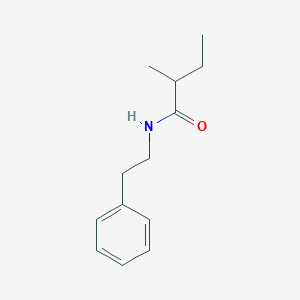![molecular formula C17H18N2O2 B3954620 4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B3954620.png)
4-[(2-phenylbutanoyl)amino]benzamide
Vue d'ensemble
Description
4-[(2-phenylbutanoyl)amino]benzamide, also known as PBAB, is a chemical compound that belongs to the class of benzamides. PBAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 4-[(2-phenylbutanoyl)amino]benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. In addition, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-phenylbutanoyl)amino]benzamide has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound has some limitations for use in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-[(2-phenylbutanoyl)amino]benzamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs, in order to identify compounds with improved pharmacological properties. Another potential direction is to investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness as a therapeutic agent. Finally, further research is needed to elucidate the mechanism of action of this compound and its potential targets, in order to better understand its biological effects.
Applications De Recherche Scientifique
4-[(2-phenylbutanoyl)amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use in drug discovery, as it can serve as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
4-(2-phenylbutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-15(12-6-4-3-5-7-12)17(21)19-14-10-8-13(9-11-14)16(18)20/h3-11,15H,2H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEAEKQEAXMXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954543.png)
![4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3954556.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B3954563.png)
![5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3954568.png)
![4-butoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B3954573.png)



![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3954603.png)


![6-ethyl-6-methyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3954626.png)
